molecular formula C25H20FN3O B012841 (3R)-5-(2-fluorophenyl)-3-(1H-indol-3-ylmethyl)-1-methyl-3H-1,4-benzodiazepin-2-one CAS No. 103342-82-1

(3R)-5-(2-fluorophenyl)-3-(1H-indol-3-ylmethyl)-1-methyl-3H-1,4-benzodiazepin-2-one

Cat. No. B012841
M. Wt: 397.4 g/mol
InChI Key: CGBANSGENFERAT-JOCHJYFZSA-N
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Description

Synthesis Analysis

The synthesis of related benzodiazepines typically involves phase transfer catalysis for N-methylation, with yields reflecting the efficiency of this method for introducing methyl groups into the benzodiazepine nucleus (Uozumi, Maeda, & Kojima, 1984). Further modifications and syntheses of benzodiazepine derivatives have been explored through various chemical reactions, demonstrating the versatility and complexity of synthetic approaches in this chemical class.

Molecular Structure Analysis

Molecular structure analyses of benzodiazepines have been facilitated by techniques such as X-ray diffraction, NMR, and IR spectroscopy, allowing for detailed characterization of these compounds. Studies on similar compounds have highlighted the significance of molecular interactions, including hydrogen bonding and π-π interactions, in stabilizing their structures and influencing their biological activities (Naveen et al., 2019).

Chemical Reactions and Properties

Benzodiazepines undergo various chemical reactions, including alkylation, Curtius rearrangement, and reactions with nucleophiles, which can alter their chemical properties and potential biological activities. For example, the Curtius rearrangement has been applied to synthesize previously unknown derivatives, showcasing the synthetic flexibility within this chemical family (Bock, Dipardo, Carson, & Freidinger, 1990).

Scientific Research Applications

  • Tracer for Benzodiazepine Receptors : [11C]fludiazepam, a tracer derived from the compound, is used in vivo studies on benzodiazepine receptors, showing high brain uptake and decreased adrenal uptake in rats (Ishiwata et al., 1988).

  • Gamma-Secretase Inhibitor : A novel benzodiazepine-containing gamma-secretase inhibitor, closely related to the compound, has been synthesized and evaluated for its potency (Churcher et al., 2003).

  • Antianxiety Agent : Ethyl 8-fluoro-6-(3-nitrophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate, a related compound, has shown promise as a highly potent and safe antianxiety agent with partial agonist activity in various animal models (Anzini et al., 2008).

  • Anticonvulsant Action : New derivatives of 3,5-Dihydro-4H-2,3-benzodiazepine-4-thiones, related to the compound, demonstrated higher potency, less toxicity, and longer-lasting anticonvulsant action compared to their parent compounds (Chimirri et al., 1998).

  • Opioid Activity : N-α-(4-fluorophenyl)-1,8-dimethyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl, a compound from the same class, was found to have α-opioid activity and crystallizes as a hydrate (Peeters et al., 1997).

  • Synthesis and Structural Studies : Several studies focus on the synthesis and structural analysis of various derivatives and analogs of this compound, highlighting their potential in medicinal chemistry (Bock et al., 1990; Peeters et al., 1998; Deguchi et al., 1993).

  • Therapeutic Applications : Designer benzodiazepines like Flubromazolam, derived from this class, have potential therapeutic applications but are limited due to their sedative side effects (Edinoff et al., 2022).

  • Pharmacological Effects : The pharmacological effects of related compounds on various biological systems, including cardiac myocytes and the central nervous system, have been studied (Tanaka et al., 1978; Salata et al., 1998; Tamagnone et al., 1975).

properties

IUPAC Name

(3R)-5-(2-fluorophenyl)-3-(1H-indol-3-ylmethyl)-1-methyl-3H-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O/c1-29-23-13-7-4-10-19(23)24(18-9-2-5-11-20(18)26)28-22(25(29)30)14-16-15-27-21-12-6-3-8-17(16)21/h2-13,15,22,27H,14H2,1H3/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGBANSGENFERAT-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)CC3=CNC4=CC=CC=C43)C5=CC=CC=C5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2C(=N[C@@H](C1=O)CC3=CNC4=CC=CC=C43)C5=CC=CC=C5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349652
Record name R-L3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-5-(2-fluorophenyl)-3-(1H-indol-3-ylmethyl)-1-methyl-3H-1,4-benzodiazepin-2-one

CAS RN

103342-82-1
Record name L 364373
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103342821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name R-L3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3R)-5-(2-fluorophenyl)-3-(1H-indol-3-ylmethyl)-1-methyl-3H-1,4-benzodiazepin-2-one
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(3R)-5-(2-fluorophenyl)-3-(1H-indol-3-ylmethyl)-1-methyl-3H-1,4-benzodiazepin-2-one
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(3R)-5-(2-fluorophenyl)-3-(1H-indol-3-ylmethyl)-1-methyl-3H-1,4-benzodiazepin-2-one
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(3R)-5-(2-fluorophenyl)-3-(1H-indol-3-ylmethyl)-1-methyl-3H-1,4-benzodiazepin-2-one
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Reactant of Route 6
(3R)-5-(2-fluorophenyl)-3-(1H-indol-3-ylmethyl)-1-methyl-3H-1,4-benzodiazepin-2-one

Citations

For This Compound
3
Citations
Z Yu, JPD van Veldhoven, I ME't Hart, AH Kopf… - European Journal of …, 2015 - Elsevier
We synthesized and evaluated a series of compounds for their allosteric modulation at the K v 11.1 (hERG) channel. Most compounds were negative allosteric modulators of [ 3 H]…
Number of citations: 17 www.sciencedirect.com
Z Yu, JPD van Veldhoven… - Allosteric …, 2015 - scholarlypublications …
We synthesized and evaluated a series of compounds for their allosteric modulation at the Kv11. 1 (hERG) channel. Most compounds were negative allosteric modulators of [3H] …
JM Haick, KL Byron - Pharmacology & therapeutics, 2016 - Elsevier
Smooth muscle cells provide crucial contractile functions in visceral, vascular, and lung tissues. The contractile state of smooth muscle is largely determined by their electrical excitability…
Number of citations: 73 www.sciencedirect.com

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